Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride
Overview
Description
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride is a chemical compound with the molecular formula C6H8BrClN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride typically involves the bromination of a pyrrole derivative followed by esterification and amination reactions. One common synthetic route includes:
Bromination: A pyrrole derivative is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Esterification: The brominated pyrrole is then esterified using methanol and a suitable acid catalyst.
Amination: The esterified product undergoes amination using ammonia or an amine source under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrrole derivative, while oxidation can produce a pyrrole-2-carboxylic acid derivative.
Scientific Research Applications
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-1H-pyrrole-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
1-Amino-4-bromo-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
4-Bromo-1H-pyrrole-2-carboxylic acid:
Uniqueness
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride is unique due to the presence of both the bromine atom and the amino group, which confer specific reactivity and binding properties. This makes it a valuable compound for the synthesis of complex molecules and the study of biological interactions.
Properties
IUPAC Name |
methyl 1-amino-4-bromopyrrole-2-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2.ClH/c1-11-6(10)5-2-4(7)3-9(5)8;/h2-3H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFHIVXQAZCNHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1N)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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